molecular formula C7H13N3O2S B1322689 N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide CAS No. 53483-73-1

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B1322689
CAS No.: 53483-73-1
M. Wt: 203.26 g/mol
InChI Key: PADGNQOKIIWYMD-UHFFFAOYSA-N
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Description

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is a chemical compound with the molecular formula C7H13N3O2S and a molecular weight of 203.26 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves the reaction of 1,3,5-trimethylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research has identified significant biological activities associated with this compound:

  • Antimicrobial Activity : Compounds containing pyrazole and sulfonamide groups have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that derivatives of pyrazole exhibit inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria .
  • Anticancer Potential : The compound's structure allows it to interact with various biological targets involved in cancer progression. Pyrazole derivatives have been studied for their anticancer properties, showing potential as inhibitors of specific kinases that play crucial roles in tumor growth .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
N-(1H-pyrazol-4-yl)methanesulfonamidePyrazole ring with one methyl groupAntimicrobial
3-Amino-N-(1H-pyrazol-4-yl)methanesulfonamideAmino group substitution on pyrazoleAnticancer
5-Methyl-N-(1H-pyrazol-4-yl)methanesulfonamideMethyl substitution at position 5Antimicrobial
1,3-Dimethyl-N-(1H-pyrazol-4-yl)methanesulfonamideDimethyl substitution at positions 1 and 3Kinase inhibition

Case Studies

Several studies have highlighted the effectiveness of N-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanesulfonamide in various applications:

  • Antimicrobial Efficacy : A study evaluated the compound against standard pathogen strains and found significant inhibition rates against both gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics.
  • Anticancer Activity : Research involving cell line assays demonstrated that this compound could reduce cell viability in cancerous cells through specific signaling pathway modulation related to cell cycle regulation .

Mechanism of Action

The mechanism of action of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is unique due to its specific combination of a pyrazole ring with a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide, with the molecular formula C₇H₁₃N₃O₂S and a molar mass of approximately 203.26 g/mol, is a compound that has garnered attention for its potential biological activities. The unique structure, featuring a pyrazole ring with three methyl groups and a methanesulfonamide moiety, contributes to its diverse pharmacological properties.

Overview of Biological Activities

Research indicates that compounds containing both pyrazole and sulfonamide functionalities exhibit significant biological activities. This compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is under investigation.
  • Antitumor Activity : Initial studies suggest potential anticancer properties, particularly in inhibiting specific cancer cell lines.

The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This interaction may influence the activity of enzymes or receptors involved in various cellular processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes relevant compounds and their associated biological activities:

Compound NameStructure FeaturesBiological Activity
N-(1H-pyrazol-4-yl)methanesulfonamidePyrazole ring with one methyl groupAntimicrobial
3-Amino-N-(1H-pyrazol-4-yl)methanesulfonamideAmino group substitution on pyrazoleAnticancer
5-Methyl-N-(1H-pyrazol-4-yl)methanesulfonamideMethyl substitution at position 5Antimicrobial
1,3-Dimethyl-N-(1H-pyrazol-4-yl)methanesulfonamideDimethyl substitution at positions 1 and 3Kinase inhibition

Antimicrobial Studies

A study conducted by Umesha et al. (2009) explored the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its enhanced solubility and bioavailability, contributing to its efficacy.

Anti-inflammatory Research

In another investigation focused on anti-inflammatory effects, researchers tested several pyrazole derivatives in vitro. The findings suggested that this compound could inhibit pro-inflammatory cytokines in cultured macrophages. This property positions the compound as a potential candidate for developing anti-inflammatory drugs.

Antitumor Activity

Recent studies have also assessed the anticancer potential of this compound. A notable study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231). Results demonstrated that this compound exhibited cytotoxic effects and enhanced the efficacy of doxorubicin in combination treatments.

Properties

IUPAC Name

N-(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADGNQOKIIWYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623401
Record name N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53483-73-1
Record name N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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